3a,4,4a,6a,7,7a-Hexahydro-4,7-ethenocyclobuta[f][2]benzofuran-1,3-dione
Description
3a,4,4a,6a,7,7a-Hexahydro-4,7-ethenocyclobuta[f][2]benzofuran-1,3-dione is a bicyclic organic compound characterized by a fused cyclobutane and benzofuran framework with two dione functional groups. Its complex structure, featuring a hexahydro-etheno bridge and cyclobuta[f] ring system, confers unique reactivity and stability. Its stereochemical complexity and functional group arrangement differentiate it from simpler benzofuran derivatives .
Properties
CAS No. |
4602-96-4 |
|---|---|
Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione |
InChI |
InChI=1S/C12H10O3/c13-11-9-7-3-4-8(6-2-1-5(6)7)10(9)12(14)15-11/h1-10H |
InChI Key |
DGKRLDCSKQHWRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C1C3C=CC2C4C3C(=O)OC4=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-OXATETRACYCLO(6.3.0.2,7.0.3,6)TRIDECA-4,12-DIENE-9,11-DIONE typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the tetracyclic core structure. Subsequent oxidation steps are used to introduce the dione functionalities .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
10-OXATETRACYCLO(6.3.0.2,7.0.3,6)TRIDECA-4,12-DIENE-9,11-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the dione functionalities to diols.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce diols.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that derivatives of benzofuran compounds exhibit significant anticancer activities. The specific structure of 3a,4,4a,6a,7,7a-Hexahydro-4,7-ethenocyclobuta[f] benzofuran-1,3-dione may enhance its interaction with biological targets involved in cancer proliferation pathways. Studies have shown that similar compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
1.2 Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against a range of bacteria and fungi. Preliminary findings suggest that it possesses inhibitory effects on pathogenic microorganisms, making it a candidate for developing new antimicrobial agents .
1.3 Neuroprotective Effects
There is emerging evidence that compounds with similar structures may exhibit neuroprotective effects. The ability to cross the blood-brain barrier could position 3a,4,4a,6a,7,7a-Hexahydro-4,7-ethenocyclobuta[f] benzofuran-1,3-dione as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Materials Science
2.1 Polymer Synthesis
The compound can serve as a building block in the synthesis of novel polymers with unique properties. Its cyclic structure allows for the formation of cross-linked networks that can enhance the mechanical properties and thermal stability of materials .
2.2 Organic Electronics
Research into organic semiconductors has identified compounds like 3a,4,4a,6a,7,7a-Hexahydro-4,7-ethenocyclobuta[f] benzofuran-1,3-dione as potential candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The electronic properties associated with its structure can contribute to improved efficiency in these applications .
Environmental Science
3.1 Biodegradation Studies
The environmental persistence of chemical compounds is a growing concern. Studies have begun to investigate the biodegradability of 3a,4,4a,6a,7,7a-Hexahydro-4,7-ethenocyclobuta[f] benzofuran-1,3-dione in various ecosystems. Understanding its degradation pathways is crucial for assessing its environmental impact and safety .
Data Tables
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study conducted on various benzofuran derivatives demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The results indicated that modifications to the benzofuran structure could enhance activity levels against cancer cells.
Case Study 2: Polymer Development
Research focused on synthesizing new polymeric materials incorporating hexahydro-benzofuran derivatives showed improved thermal stability and mechanical strength compared to conventional polymers.
Mechanism of Action
The mechanism by which 10-OXATETRACYCLO(6.3.0.2,7.0.3,6)TRIDECA-4,12-DIENE-9,11-DIONE exerts its effects is not fully understood. its reactivity is largely influenced by the presence of the diene and dione functionalities, which can participate in various chemical reactions. Molecular targets and pathways involved in its biological activity are subjects of ongoing research.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
| Compound Name | Molecular Formula | Substituents/Functional Groups | Key Structural Differences |
|---|---|---|---|
| 4,7-Dichloroisobenzofuran-1,3-dione | C₈H₂Cl₂O₃ | Chlorine at positions 4 and 7 | Lacks etheno bridge; planar aromaticity |
| 3a,4,7,7a-Tetrahydro-2-benzofuran-1,3-dione | C₈H₈O₃ | Partially saturated tetrahydrofuran ring | Reduced ring saturation; no cyclobutane |
| 5,6-Dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione | C₁₀H₁₂O₃ | Methyl groups at positions 5 and 6 | Increased steric hindrance |
| 5,6-Diphenyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran | C₂₀H₂₀O | Phenyl groups at positions 5 and 6 | Bulkier substituents; altered solubility |
| Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione | C₉H₁₀O₄ | Methyl at 3a; epoxy group at 4,7 positions | Enhanced electrophilicity from epoxy |
Key Observations:
Substituent Effects :
- Methyl or phenyl substituents (e.g., 5,6-Dimethyl and 5,6-Diphenyl derivatives) increase steric bulk, reducing reaction rates in nucleophilic substitutions but enhancing lipophilicity for medicinal applications .
- Chlorine atoms in 4,7-Dichloroisobenzofuran-1,3-dione improve stability and electron-withdrawing effects, making it suitable for electrophilic aromatic substitutions .
Ring Systems: The etheno bridge in the target compound introduces strain and rigidity, unlike the fully saturated tetrahydrofuran analogs (e.g., 3a,4,7,7a-Tetrahydro-2-benzofuran-1,3-dione), which exhibit greater conformational flexibility . Epoxy groups (e.g., Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione) enhance reactivity in ring-opening polymerizations, a feature absent in the parent compound .
Functional Group Diversity :
- Dione groups (1,3-dione) are common across analogs, enabling chelation with metal ions or participation in condensation reactions. However, the position and accessibility of these groups vary with ring saturation and substituents .
Key Findings:
- Materials Science: The target compound’s strained etheno bridge facilitates [2+2] cycloadditions, useful in constructing macrocyclic frameworks . Bis-dione derivatives like 4,4'-Carbonylbis(isobenzofuran-1,3-dione) are preferred in industrial polymer synthesis due to their bifunctional reactivity and thermal resistance .
Medicinal Chemistry :
- Methyl-substituted analogs (e.g., 5,6-Dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione) show enhanced bioavailability and enzyme inhibition, attributed to improved membrane permeability .
- Hydroxylated derivatives (e.g., 5-Hydroxybenzofuran-4,7-dione) exhibit radical-scavenging activity, relevant in oxidative stress studies .
Biological Activity :
- The diphenyl derivative’s extended conjugation system enables interactions with biological receptors, though its low solubility limits in vivo applications .
Biological Activity
3a,4,4a,6a,7,7a-Hexahydro-4,7-ethenocyclobuta[f] benzofuran-1,3-dione is a complex organic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₀H₁₄O₂
- Molecular Weight : 166.22 g/mol
- CAS Number : 4488-57-7
Mechanisms of Biological Activity
The biological activity of this compound is attributed to several mechanisms:
- Antioxidant Activity : Studies have indicated that compounds with similar structures exhibit significant antioxidant properties. This activity is crucial in mitigating oxidative stress in cells.
- Anti-inflammatory Effects : Research suggests that the compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various biological systems.
- Antimicrobial Properties : Some derivatives of this compound have shown effectiveness against a range of bacterial and fungal pathogens.
Research Findings and Case Studies
A review of literature reveals various studies focusing on the biological activity of 3a,4,4a,6a,7,7a-Hexahydro-4,7-ethenocyclobuta[f] benzofuran-1,3-dione:
Table 1: Summary of Biological Activities
Case Study 1: Antioxidant Activity
A study conducted by Zhang et al. (2020) demonstrated that the compound effectively scavenged free radicals and inhibited lipid peroxidation in cellular models. The results indicate a potential application in preventing oxidative damage associated with chronic diseases.
Case Study 2: Anti-inflammatory Effects
Research by Lee et al. (2021) explored the anti-inflammatory properties of this compound in macrophage cells. The study found that treatment with the compound significantly decreased the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
Case Study 3: Antimicrobial Efficacy
A study published by Smith et al. (2019) evaluated the antimicrobial activity against various pathogens. The results indicated that the compound exhibited notable antibacterial effects against both Gram-positive and Gram-negative bacteria.
Q & A
Q. What are the recommended synthetic routes for 3a,4,4a,6a,7,7a-hexahydro-4,7-ethenocyclobuta[f][2]benzofuran-1,3-dione, and how can reaction conditions be optimized?
The compound’s bicyclic anhydride structure suggests synthesis via Diels-Alder reactions or cycloaddition strategies. A validated approach involves using maleic anhydride derivatives and dienes under reflux conditions with Lewis acid catalysts (e.g., BF₃·Et₂O) to enhance regioselectivity . Purification typically employs recrystallization from non-polar solvents (e.g., hexane/ethyl acetate mixtures). Optimization requires monitoring reaction kinetics via TLC or HPLC and adjusting temperature, catalyst loading, and solvent polarity.
Q. How can spectroscopic techniques (e.g., NMR, IR) be applied to characterize this compound?
- ¹H/¹³C NMR : Focus on diagnostic signals: the etheno bridge protons (δ 5.2–6.0 ppm, coupling constants J = 8–12 Hz) and carbonyl carbons (δ 165–175 ppm). Anhydride protons may split into complex multiplets due to ring strain .
- IR : Strong absorbance bands at ~1850 cm⁻¹ (asymmetric C=O stretch) and ~1770 cm⁻¹ (symmetric C=O stretch) confirm the anhydride moiety .
- XRD : For crystallinity verification, use single-crystal XRD to resolve the bicyclic framework and confirm stereochemistry .
Q. What safety protocols are critical during handling and storage?
As a reactive anhydride, use PPE (nitrile gloves, safety goggles) to avoid skin/eye contact. Store under inert gas (argon) at 2–8°C to prevent hydrolysis. Ventilation must meet OSHA standards (≤1 mg/m³ exposure limit) . Spills require neutralization with sodium bicarbonate before ethanol rinsing.
Q. What are the key reactivity patterns of this compound in nucleophilic or electrophilic reactions?
The anhydride group undergoes nucleophilic attack (e.g., amines yield imides; alcohols form esters). The strained etheno bridge participates in [2+2] cycloadditions under UV light. Reactivity with Grignard reagents is suppressed by steric hindrance, requiring low temperatures (−78°C) .
Q. How can thermodynamic properties (e.g., melting point, solubility) inform experimental design?
Advanced Research Questions
Q. What computational methods (e.g., DFT, MD simulations) predict this compound’s electronic structure or reactivity?
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates HOMO/LUMO energies to identify reactive sites. Molecular Dynamics (MD) simulations in explicit solvent (e.g., acetonitrile) model solvation effects on reaction pathways . Validate predictions against experimental IR/Raman spectra.
Q. How can reaction mechanisms involving this compound be elucidated using isotopic labeling or kinetic studies?
Q. What catalytic systems enhance its utility in asymmetric synthesis or polymer chemistry?
Chiral Co(III)-salen complexes induce enantioselective ring-opening reactions for polymer precursors. In ring-opening metathesis polymerization (ROMP), Grubbs catalysts generate polyanhydrides with tunable thermal stability .
Q. How does structural modification impact its potential in materials science (e.g., photoresists, coordination polymers)?
Substituting the etheno bridge with electron-withdrawing groups (e.g., –CF₃) alters π-conjugation, enhancing UV absorption for photoresist applications. Coordination with lanthanides (e.g., Eu³⁺) yields luminescent MOFs .
Q. What pharmacological or toxicological profiling strategies are relevant for derivatives of this compound?
- In Silico Screening : Use AutoDock to predict binding affinity for cyclooxygenase-2 (COX-2) or other inflammatory targets .
- In Vitro Assays : Test cytotoxicity via MTT assays on HEK-293 cells (IC₅₀ thresholds < 10 μM indicate therapeutic potential).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
